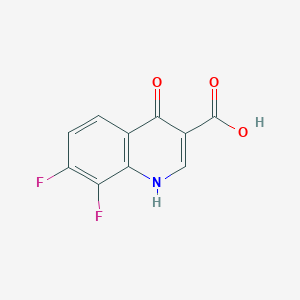

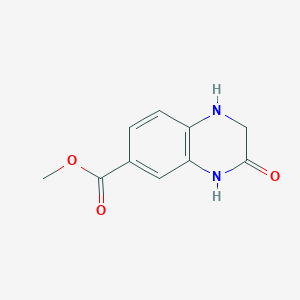

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, is a derivative of quinolone, a class of compounds known for their antibacterial properties. Quinolones are synthetic antimicrobial agents that have been widely studied for their structure-activity relationships and their ability to inhibit various bacterial enzymes and cellular processes .

Synthesis Analysis

The synthesis of quinolone derivatives often involves the introduction of substituents at key positions on the quinolone ring to enhance antibacterial activity

Applications De Recherche Scientifique

Chemical Synthesis and Biological Evaluation

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives have been explored for their biological activities. For instance, the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives, including modifications at the 7-position, has been reported. These compounds were evaluated for their biological activities, such as the impact on locomotor activity in mice, indicating their potential physiological roles (Nakagawa et al., 1996). Similarly, the synthesis and biological evaluation of a series of tetrahydroisoquinoline-3-carboxylic acid derivatives as PPAR gamma agonists have been conducted, showing potential for diabetes treatment (Azukizawa et al., 2008).

Metabolomics and Pharmacokinetics

Metabolomics studies have utilized derivatives of 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid to understand metabolic changes in diseases. For example, the use of hydrazinoquinoline as a derivatization agent for LC-MS-based metabolomic investigations has been explored, which aids in the analysis of carboxylic acids, aldehydes, and ketones in biological samples, thereby providing insights into endogenous metabolism (Lu, Yao, & Chen, 2013). Additionally, pharmacokinetic studies on novel quinolone compounds, which include 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid derivatives, have been performed to understand their absorption, distribution, metabolism, and excretion in animals, contributing to the development of new drugs (Nakamura et al., 1990).

Neuropharmacology and Epilepsy Models

Research into non-competitive AMPA receptor antagonists, including compounds derived from the 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid framework, has been conducted to evaluate their effects on epilepsy models. These studies aim to understand the role of AMPA neurotransmission in epilepsy and explore potential treatments (Citraro et al., 2006).

Anticancer and Antiproliferative Studies

Compounds based on the 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid structure have been synthesized and evaluated for their anticancer and antiproliferative activities. For instance, the antiproliferative action of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid was assessed in a hepatocarcinogenic rat model, indicating the potential of such compounds in cancer therapy (Kumar et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

7,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWHDXXMYRPDOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595681 |

Source

|

| Record name | 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | |

CAS RN |

228728-17-4 |

Source

|

| Record name | 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)